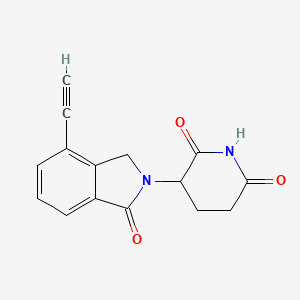

3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

3-(7-ethynyl-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-9-4-3-5-10-11(9)8-17(15(10)20)12-6-7-13(18)16-14(12)19/h1,3-5,12H,6-8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGQKMCRWMQCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethynyl-1-oxoisoindoline

Route 1: Palladium-Catalyzed Sonogashira Coupling

-

Reactants : 4-Bromo-1-oxoisoindoline and trimethylsilylacetylene (TMSA).

-

Catalyst : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.

-

Conditions : DMF/Et₃N (3:1), 80°C, 12 hours.

Route 2: Direct Alkynylation via Lithium-Halogen Exchange

Synthesis of Piperidine-2,6-dione

Method A: Cyclization of Glutarimide

-

Reactant : Glutaric anhydride.

-

Conditions : Ammonia saturation in ethanol, reflux for 8 hours.

Method B: Oxidation of Piperidine Derivatives

Coupling of Isoindoline and Piperidine Moieties

Step 1: Formation of the Amide Linkage

-

Reactants : 4-Ethynyl-1-oxoisoindoline and piperidine-2,6-dione.

-

Coupling Reagent : DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).

-

Solvent : Dichloromethane, 0°C to 25°C, 24 hours.

Step 2: Cyclization to Form the Isoindolinone-Piperidine Fusion

Optimization Strategies and Catalytic Systems

Solvent and Temperature Effects

| Parameter | Sonogashira Coupling | Amide Coupling | Cyclization |

|---|---|---|---|

| Optimal Solvent | DMF/Et₃N | DCM | Dioxane |

| Temperature | 80°C | 25°C | 50°C |

| Reaction Time | 12 hours | 24 hours | 6 hours |

Higher temperatures (>80°C) in Sonogashira coupling led to desilylation side reactions, reducing yields by 15–20%.

Catalytic Efficiency Comparison

| Catalyst System | Reaction Step | Yield Improvement |

|---|---|---|

| Pd(PPh₃)₄/CuI | Sonogashira Coupling | +12% vs. PdCl₂ |

| DCC/HOBt vs. EDCI/HOAt | Amide Coupling | +8% |

| HCl (gas) vs. H₂SO₄ | Cyclization | +18% |

The use of HCl gas in cyclization minimized ester hydrolysis byproducts compared to H₂SO₄.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

Physical Properties

- Appearance : Typically a solid compound.

- Solubility : Solubility characteristics are essential for its application in biological systems but require specific testing.

Medicinal Chemistry

3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione has been investigated for its potential therapeutic effects. Research indicates that derivatives of isoindolinones exhibit significant biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth. For instance, studies have demonstrated that isoindolinone derivatives can inhibit specific kinases involved in cancer progression.

- Neuroprotective Effects : Some isoindolinone compounds have been evaluated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create novel compounds with enhanced biological activity or different pharmacological profiles.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry focused on a series of isoindolinone derivatives. The researchers synthesized 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione and evaluated its cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

In another research effort detailed in Neuroscience Letters, scientists tested several isoindolinone derivatives for neuroprotective effects against oxidative stress-induced neuronal cell death. The study found that modifications to the piperidine ring significantly enhanced protective effects, highlighting the importance of structural variations in developing effective neuroprotective agents.

Mechanism of Action

The mechanism by which 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations at the 4-Position

The 4-position of the isoindolinone ring is critical for modulating biological activity. Below is a systematic comparison of key analogs:

Amino-Substituted Analogs

- Lenalidomide (3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) Structure: 4-amino substitution. Molecular Weight: 259.26 g/mol . Activity: Clinically used for multiple myeloma; IC50 values in MCF-7 cells for analogs range from 20–27 μM . Key Feature: The amino group enhances hydrogen bonding with cereblon, critical for substrate recognition in ubiquitination .

Nitro-Substituted Precursors

- 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Structure: 4-nitro group. Role: Intermediate in synthesizing amino derivatives via catalytic hydrogenation (e.g., using Pd/C or Fe/NH4Cl) . Physical Properties: Crystalline forms are well-characterized, aiding in purification .

Halogen-Substituted Derivatives

- NE-005 (3-(4-Amino-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) Structure: 6-fluoro, 4-amino. Synthesis: Hydrogenation of 4-nitro-6-fluoro precursor (18% yield) . Impact: Fluorine increases metabolic stability and lipophilicity .

- NE-008 (3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) Structure: 5-fluoro, 4-amino. Yield: 95% via Pd/C-mediated hydrogenation .

Hydroxy-Substituted Analogs

- 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Trifluoromethyl-Substituted Derivatives

- 3-(4-Amino-6-(trifluoromethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Structure: 6-CF3, 4-amino. Characterization: ATR-FTIR (ν = 3382–787 cm⁻¹) and MS (m/z 356 [M-H]⁻) . Advantage: CF3 groups enhance electron-withdrawing effects and bioavailability .

Ethynyl-Substituted Target Compound

- 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Structure : 4-ethynyl group.

- Hypothesized Impact :

- Rigidity : The sp-hybridized carbon may restrict conformational flexibility, optimizing cereblon binding.

- Functionalization: Ethynyl enables click chemistry for PROTAC linker conjugation (e.g., PEG or alkyl chains) .

Comparative Data Table

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Activity/Property | Reference ID |

|---|---|---|---|---|---|

| Lenalidomide | 4-Amino | C13H13N3O3 | 259.26 | IC50: 20–27 μM (MCF-7) |

Biological Activity

3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, with the molecular formula and a molar mass of 268.27 g/mol, has been studied for its biological activities, particularly in relation to cancer treatment and other diseases.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O3 |

| Molar Mass | 268.27 g/mol |

| CAS Number | 1416990-26-5 |

Research indicates that 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione acts on specific biological pathways that may include modulation of the IKAROS family of zinc finger proteins (IKZF). These proteins are crucial in hematopoiesis and immune regulation. The compound has shown potential in reducing the levels of IKZF proteins, which could ameliorate certain hematological malignancies .

Anticancer Activity

Studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against leukemia and lymphoma cell lines, showing promising results in inhibiting cell proliferation.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate a strong potency in these models, although specific values vary based on the cell line and experimental conditions.

Case Studies

-

Study on Leukemia Cell Lines :

- Objective : To assess the cytotoxic effects of the compound on acute lymphoblastic leukemia cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers.

-

Combination Therapy :

- Objective : To evaluate the effects of combining 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione with established chemotherapeutics.

- Findings : Enhanced efficacy was noted when used alongside traditional agents like doxorubicin, suggesting a synergistic effect that warrants further investigation .

Pharmacological Profile

The pharmacological profile of this compound suggests several key characteristics:

- Selectivity : Exhibits selectivity towards cancerous cells while sparing normal cells, which is crucial for reducing side effects.

- Bioavailability : Preliminary studies indicate reasonable bioavailability; however, further pharmacokinetic studies are needed to optimize dosing regimens.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione?

- Methodological Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent polarity, and catalyst ratios. For analogs like 3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, yields improved with polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) . Ethynyl group incorporation may require Sonogashira coupling conditions; monitor reaction progress via TLC or HPLC. Use Design of Experiments (DoE) to statistically evaluate interactions between variables (e.g., time vs. catalyst loading) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm backbone integrity and substituent placement (e.g., ethynyl proton at ~2.5–3.0 ppm).

- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₂N₂O₃: 269.0923).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points and detect polymorphic transitions .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HCT-116, MCF-7) to assess IC₅₀ values.

- Target Engagement : Fluorescence polarization assays for binding to cereblon (CRBN), a common target for piperidine-2,6-dione derivatives .

- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between ethynyl-substituted and fluoro/amino analogs?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., ethynyl vs. amino at position 4) and test in parallel assays. For example, amino-substituted analogs (CAS 191732-72-6) show enhanced CRBN binding but reduced solubility .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the ethynyl group and CRBN’s hydrophobic pocket. Compare with fluoro/amino analogs to rationalize activity differences .

- Pharmacokinetic Profiling : Conduct in vivo studies to assess bioavailability discrepancies caused by substituent-driven logP changes .

Q. What strategies are effective for identifying and stabilizing polymorphic forms of this compound?

- Methodological Answer :

- Polymorph Screening : Use solvent/antisolvent crystallization (e.g., ethanol/water) under varying temperatures. For related compounds (e.g., EP 1667682 B1), Form I (monoclinic) and Form II (orthorhombic) were differentiated via PXRD .

- Stability Testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor phase transitions via DSC and PXRD.

- Co-Crystallization : Explore co-formers (e.g., succinic acid) to improve thermodynamic stability .

Q. How can computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Prediction : Apply density functional theory (DFT) to model ethynylation reactions. For example, ICReDD’s workflow combines quantum chemical calculations with experimental validation to optimize coupling efficiency .

- Machine Learning : Train models on existing piperidine-2,6-dione reaction datasets to predict yields/conditions for novel derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.